6-Methoxy-2-naphthaldehyde
Overview
Description
6-Methoxy-2-naphthaldehyde, also known as monal-62, belongs to the class of organic compounds known as naphthalenes . It is used as a diagnostic reagent in tumor studies involving aldehyde dehydrogenase enzymes . In addition, it is used in organic synthesis reactions forming fluorescent substrates for inhibition studies relating to hypertension and vascular inflammation . It is also used as an intermediate of Nabumetone .
Synthesis Analysis
6-Methoxy-2-naphthaldehyde can be prepared by reacting 2-bromo 6-methoxy naphthalene with triethylorthoformate via a Grignard reaction . Its crystals belong to the orthorhombic space group, P 212121, and show excellent non-linear optical (NLO) properties .Molecular Structure Analysis
The molecular formula of 6-Methoxy-2-naphthaldehyde is C12H10O2 . It has an average mass of 186.207 Da and a mono-isotopic mass of 186.068085 Da . Its crystals belong to the orthorhombic space group, P 212121 .Chemical Reactions Analysis
6-Methoxy-2-naphthaldehyde is used in the preparation of various compounds. For instance, it may be used in the preparation of 4-(6-methoxy-2-naphthyl)butan-2-one related compounds . It may also be used in the synthesis of chalcone derivatives .Physical And Chemical Properties Analysis
6-Methoxy-2-naphthaldehyde appears as white to yellow to orange crystals or powder . It has a melting point of 78.5-84.5°C . The density of 6-Methoxy-2-naphthaldehyde is 1.2±0.1 g/cm3, and it has a boiling point of 340.2±15.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : 6-Methoxy-2-naphthaldehyde has been synthesized through various methods, including esterification and Grignard reaction. These methods provide a high overall yield, making it a valuable intermediate in organic synthesis (L. Wang, 2007) (Tong Guo-tong, 2007).
Nonlinear Optical Properties : The compound exhibits nonlinear optical (NLO) properties, such as second harmonic generation, which can be significant in photonics and telecommunication technologies (B. Sarojini et al., 2005).
Applications in Chemical Reactions
Fluorogenic Aldehyde for Monitoring Aldol Reactions : 6-Methoxy-2-naphthaldehyde is used in developing fluorogenic aldehydes, which are instrumental in monitoring the progress of aldol reactions in real-time (Haiming Guo, F. Tanaka, 2009).
In Fluorometric Assays : It serves as a fluorogenic substrate in assays for enzymes like alcohol dehydrogenase, aiding in biochemical analysis and diagnostics (J. Wierzchowski et al., 1989).
Structural and Molecular Studies
Structure-Property Relations : Detailed studies on the structure-property relations of 6-methoxy-2-naphthaldehyde help in understanding its efficiency in applications like harmonic generation and photonics (D. Rajaniverma et al., 2021).
Vibrational Frequency Analysis : Spectroscopic studies, like FT-IR and Raman spectra, are used to analyze the vibrational frequencies of this compound, providing insights into its molecular structure and behavior (V. Krishnakumar, V. Balachandran, 2006).
Pharmaceutical Research
Precursor in Drug Synthesis : 6-Methoxy-2-naphthaldehyde is a precursor in synthesizing drugs like Naproxen, demonstrating its importance in pharmaceutical manufacturing (S. Mahmood et al., 2002).
Antimicrobial Studies : It's used in synthesizing derivatives that are tested for antimicrobial activities, highlighting its potential in developing new therapeutic agents (A. N. Mayekar et al., 2010).
Other Notable Uses
Fluorescence Quenching Studies : Its role in fluorescence quenching studies of donor-π-acceptor systems is significant in understanding molecular interactions and developing sensors (Salman A. Khan, A. Asiri, 2016).
Fluorimetric Detection in Biological Samples : Used in fluorimetric detection of enzyme activities in various biological samples, aiding in clinical diagnostics and biological research (J. Wierzchowski et al., 1997).
Safety And Hazards
properties
IUPAC Name |
6-methoxynaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBLASFLFFMMCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057721 | |
Record name | 6-Methoxy-2-naphthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-naphthaldehyde | |
CAS RN |
3453-33-6 | |
Record name | 6-Methoxy-2-naphthaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3453-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-2-naphthalaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxy-2-naphthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxynaphthalene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHOXY-2-NAPHTHALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9244L5L5ZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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